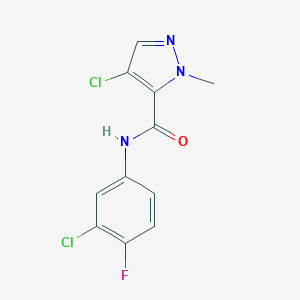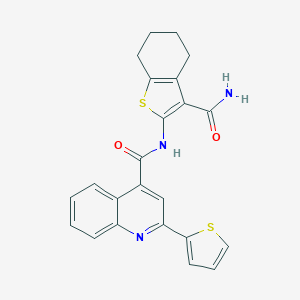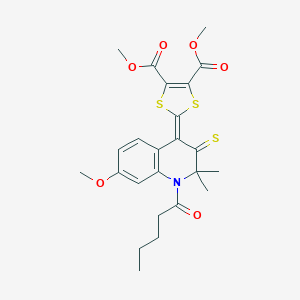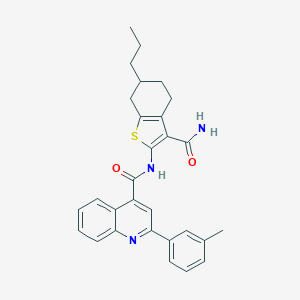![molecular formula C29H29NO5S3 B333384 4,5-DIETHYL 2-[2,2,7-TRIMETHYL-1-(2-PHENYLACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B333384.png)
4,5-DIETHYL 2-[2,2,7-TRIMETHYL-1-(2-PHENYLACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(2,2,7-trimethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a quinoline core, dithiole rings, and various functional groups
Vorbereitungsmethoden
The synthesis of 4,5-DIETHYL 2-[2,2,7-TRIMETHYL-1-(2-PHENYLACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors to form the quinoline ring system.
Introduction of the Phenylacetyl Group: This step involves the acylation of the quinoline core with phenylacetyl chloride under suitable conditions.
Formation of the Dithiole Rings: This step involves the reaction of the intermediate with sulfur-containing reagents to form the dithiole rings.
Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol to form the diethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
Diethyl 2-(2,2,7-trimethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(2,2,7-trimethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biological probe or as a lead compound for the development of new drugs.
Medicine: The compound may exhibit pharmacological activity and could be investigated for its potential therapeutic effects.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 4,5-DIETHYL 2-[2,2,7-TRIMETHYL-1-(2-PHENYLACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is not well understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular components.
Vergleich Mit ähnlichen Verbindungen
Diethyl 2-(2,2,7-trimethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds with a quinoline core, which may have similar chemical properties and biological activities.
Dithiole Derivatives: Compounds with dithiole rings, which may exhibit similar reactivity and applications.
Phenylacetyl Derivatives: Compounds with a phenylacetyl group, which may have similar pharmacological properties.
The uniqueness of 4,5-DIETHYL 2-[2,2,7-TRIMETHYL-1-(2-PHENYLACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its combination of these structural features, which may confer unique properties and applications.
Eigenschaften
Molekularformel |
C29H29NO5S3 |
|---|---|
Molekulargewicht |
567.7 g/mol |
IUPAC-Name |
diethyl 2-[2,2,7-trimethyl-1-(2-phenylacetyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C29H29NO5S3/c1-6-34-26(32)23-24(27(33)35-7-2)38-28(37-23)22-19-14-13-17(3)15-20(19)30(29(4,5)25(22)36)21(31)16-18-11-9-8-10-12-18/h8-15H,6-7,16H2,1-5H3 |
InChI-Schlüssel |
YQSZKAMKLOYBOX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C2C3=C(C=C(C=C3)C)N(C(C2=S)(C)C)C(=O)CC4=CC=CC=C4)S1)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C2C3=C(C=C(C=C3)C)N(C(C2=S)(C)C)C(=O)CC4=CC=CC=C4)S1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-[1-(1-ADAMANTYL)ETHYL]-2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE](/img/structure/B333302.png)
![methyl 5-(5-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-chlorobenzoate](/img/structure/B333303.png)
![dimethyl 2-(1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B333305.png)

![Isopropyl 2-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333308.png)
![methyl 2-({[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B333309.png)


![DIMETHYL 2-[1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B333314.png)
![methyl 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B333316.png)
![4-[(E)-(2,3-dibromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B333318.png)
![methyl 2-chloro-5-[[(Z)-(3-methyl-1-naphthalen-1-yl-5-oxopyrazol-4-ylidene)methyl]amino]benzoate](/img/structure/B333320.png)
![6-Amino-4-(2-naphthyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B333323.png)

